1-(4-Fluorophenyl)-1-phenylpropan-2-one
Description
1-(4-Fluorophenyl)-1-phenylpropan-2-one is a ketone derivative featuring two aromatic rings: a fluorophenyl group at the 4-position and a phenyl group attached to a propan-2-one backbone. The fluorine substituent at the para position of the aromatic ring introduces electronegativity and lipophilicity, which may influence molecular interactions in chemical or biological systems.
Properties
CAS No. |
18928-99-9 |
|---|---|
Molecular Formula |
C15H13FO |
Molecular Weight |
228.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-1-phenylpropan-2-one |
InChI |
InChI=1S/C15H13FO/c1-11(17)15(12-5-3-2-4-6-12)13-7-9-14(16)10-8-13/h2-10,15H,1H3 |
InChI Key |
JUCGMKHMQHYVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations:
- Electronegativity and Bioactivity: Fluorine’s high electronegativity correlates with enhanced inhibitory activity in chalcones (e.g., 2j vs. 2h). Replacement of fluorine with methoxy (electron-donating) in ring B increases IC₅₀ by ~3-fold .
- Steric Effects: Bulky substituents (e.g., ethyl in ) may hinder molecular packing or target binding compared to smaller groups like fluorine.
- Backbone Variation: The α,β-unsaturated ketone in chalcones (e.g., ) enables conjugation, altering electronic properties and reactivity compared to saturated ketones like this compound.
Table 2: Comparative Bioactivity Data
Key Trends:
- Chalcones with hydroxyl or halogen substituents at the para position (e.g., 2j) exhibit superior inhibitory activity compared to methoxy-substituted analogs .
- The absence of an α,β-unsaturated system in this compound may reduce its reactivity compared to chalcones but could improve metabolic stability.
- Cathinones like 4-FMC demonstrate distinct pharmacological profiles due to the amino group, highlighting the importance of backbone functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
